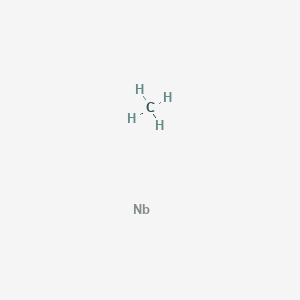

Niobium carbide (NbC)

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of NbC typically involves the carburization of niobium or its oxides in the presence of a carbon source. Silva et al. (1995) described the synthesis of NbC through the temperature-programmed reaction (TPR) between niobium oxide precursors and a methane-hydrogen mixture, highlighting the pseudomorphous transformation from oxide to carbide (Silva, Ko, Schmal, & Oyama, 1995). Another approach involves the hydrothermal synthesis of niobium pentoxide on carbide-derived carbon, indicating the versatility of synthesis routes for NbC and related materials (Zhang, Maloney, Lukatskaya, Beidaghi, Dyatkin, Perre, Long, Qiao, Dunn, & Gogotsi, 2015).

Molecular Structure Analysis

The molecular structure of NbC, analyzed through various spectroscopic and diffraction techniques, demonstrates its robustness and stability. NbC exists in a face-centered cubic (FCC) structure, with carbon atoms occupying interstitial sites within the niobium metal lattice. This arrangement grants NbC its exceptional properties, such as high hardness and melting point. Abu-Jafar et al. (2023) examined the structural, electronic, optical, and elastic properties of NbC, confirming its metallic nature and stability in different structures (Abu-Jafar, Jaradat, Farout, Shawahneh, Mousa, Ilaiwi, Khenata, & Azar, 2023).

Chemical Reactions and Properties

The chemical stability of NbC makes it resistant to most acids and alkalis, a property that is vital for applications in harsh environments. The carburization process, key to synthesizing NbC, involves complex reactions between niobium or its oxides and carbon sources under high temperatures. Silva et al. (1996) detailed this process, showing the transformation from Nb2O5 to NbC through intermediate phases (Silva, Schmal, & Oyama, 1996).

Physical Properties Analysis

The physical properties of NbC, such as high melting point, hardness, and thermal conductivity, make it suitable for a wide range of applications. Its high melting point (above 3500°C) and hardness contribute to its use in cutting tools and wear-resistant coatings. Woydt et al. (2016) explored the potential of NbC for wear protection, highlighting its low friction and wear rates in relevant tribo-contacts (Woydt, Mohrbacher, Vleugels, & Huang, 2016).

Chemical Properties Analysis

NbC's chemical properties include its resistance to oxidation and corrosion, making it an excellent candidate for protective coatings in extreme environments. Its chemical stability is also a critical factor in its application in electrochemical devices and as catalysts. Grove et al. (2010) investigated the effect of hydrocarbons on the morphology of synthesized NbC nanoparticles, providing insights into the chemical behavior and stability of NbC at the nanoscale (Grove, Gupta, & Castleman, 2010).

Wissenschaftliche Forschungsanwendungen

Wear Protection and Tribological Applications : NbC shows high potential for wear protection and low friction in relevant tribo-contacts. It can be synthesized via carbothermal conversion or metallurgically grown and processed similarly to tungsten carbide. NbC is advantageous due to its sustainability and non-toxicity (Woydt, Mohrbacher, Vleugels, & Huang, 2016).

Cutting Tool Material : NbC's properties make it a suitable alternative for cutting tool substrates. Research has focused on evaluating its potential in this role, considering tool lifetimes and wear evolution (Montenegro, Gomes, Rego, & Borille, 2018).

Cemented Carbide Tools for Machining Niobium : Studies on tool wear during machining of single-phase niobium show that NbC formation at the tool-workpiece interface acts as a protective layer, reducing tool degradation (Olsson et al., 2020).

Corrosion Initiation in Stainless Steel : Research on 20Cr-25Ni-Nb stainless steel revealed that NbC inclusions can direct localized corrosion initiation, providing insights into the corrosion behavior of stainless steels containing NbC (Clark et al., 2020).

Composite Powder Synthesis : NbC particles have been synthesized in copper matrices, revealing important insights into the formation of composite materials (Hussain, Othman, Long, & Umemoto, 2008).

Mechanical Properties : The mechanical properties of NbC, including hardness and Young's modulus, have been characterized using nano-indentation and first-principles calculations (Wu et al., 2013).

Hydrogen Trapping in Steel : NbC nanoprecipitates in steel have been studied for their role in mitigating hydrogen embrittlement, demonstrating significant resistance to this phenomenon (Shi et al., 2020).

Electrocatalyst Supports : NbC/carbon nanotubes have shown potential as electrocatalyst supports for proton exchange membrane fuel cells, demonstrating enhanced stability and performance (Nabil et al., 2017).

Eigenschaften

IUPAC Name |

methane;niobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4.Nb/h1H4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOIETWQBJYMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.[Nb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

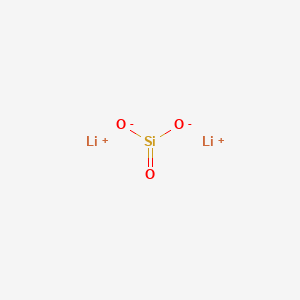

Molecular Formula |

CH4Nb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.949 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Niobium carbide (NbC) | |

CAS RN |

12069-94-2 | |

| Record name | Niobium carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012069942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium carbide (NbC) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

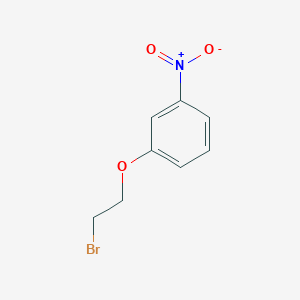

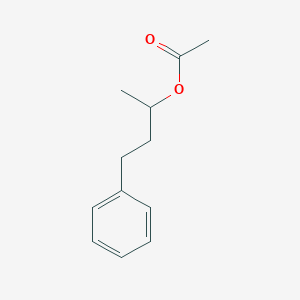

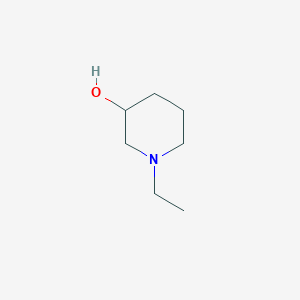

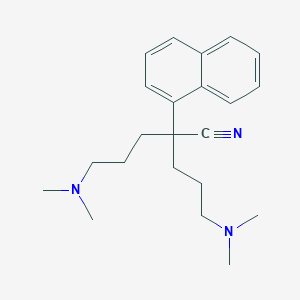

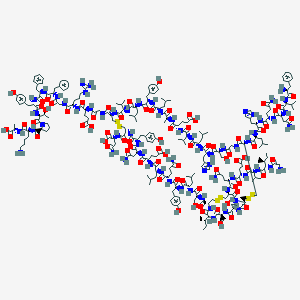

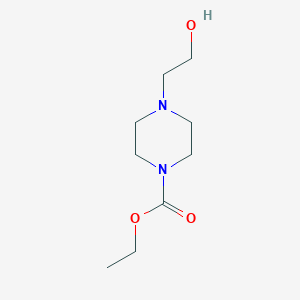

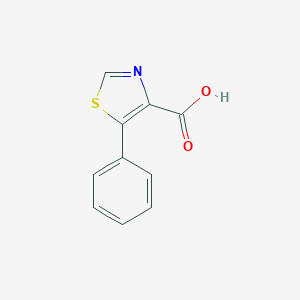

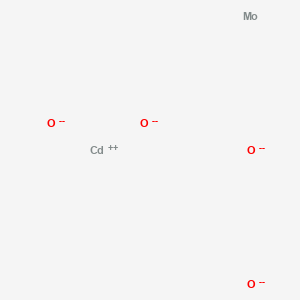

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.